2,2,4-Trimethyl-3-pentanol

Catalog No.
S1927185
CAS No.
5162-48-1
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethyl-3-pentanol

CAS Number

5162-48-1

Product Name

2,2,4-Trimethyl-3-pentanol

IUPAC Name

2,2,4-trimethylpentan-3-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-6(2)7(9)8(3,4)5/h6-7,9H,1-5H3

InChI Key

AXINNNJHLJWMTC-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)C)O

Canonical SMILES

CC(C)C(C(C)(C)C)O

2,2,4-Trimethyl-3-pentanol is an organic compound with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by several other names, including 3-pentanol, 2,2,4-trimethylpentan-3-ol, and has a CAS registry number of 5162-48-1. Its structure features a branched alkane backbone with three methyl groups attached to the second carbon atom and one methyl group on the fourth carbon atom .

And industrial processes due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: This compound is used as an intermediate in synthesizing fragrances and flavoring agents due to its pleasant odor profile.
  • Chemical Research: It is utilized in laboratories for research purposes and in the study of reaction mechanisms involving alcohols and their derivatives .
  • Several methods exist for synthesizing 2,2,4-trimethyl-3-pentanol:

    • Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to yield the desired alcohol.
    • Reduction of Ketones: Tertiary alcohols like 2,2,4-trimethyl-3-pentanol can be synthesized via the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride or sodium borohydride .
    • Isomerization: The compound can also be produced through isomerization reactions involving simpler alcohols under acidic conditions.

    Interaction studies involving 2,2,4-trimethyl-3-pentanol primarily focus on its reactivity with other chemical species. For example:

    • Reactivity with Acids: Studies have shown that when subjected to acidic conditions, this compound can undergo rearrangement and dehydration reactions leading to various alkene products.
    • Metabolic Studies: While specific interaction studies are sparse, compounds similar in structure have been investigated for their metabolic pathways in biological systems .

    Several compounds share structural similarities with 2,2,4-trimethyl-3-pentanol. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaStructure FeaturesUnique Characteristics
    2-Methyl-3-pentanolC₅H₁₂OStraight-chain alcoholLess branched; lower boiling point
    3-PentanolC₅H₁₂OStraight-chain alcoholSimple structure without branching
    2,3-Dimethyl-2-butanolC₆H₁₄OContains two methyl groups on adjacent carbonsHigher degree of branching; different physical properties
    1-OctanolC₈H₁₈OStraight-chain alcoholLonger chain; different applications as a surfactant
    2-Ethylhexan-1-olC₈H₁₈OBranched structure with an ethyl groupDifferent branching pattern affecting reactivity

    PropertyValueSource
    Molecular FormulaC₈H₁₈O
    Molecular Weight130.23 g/mol
    Density0.828 g/mL
    Boiling Point151°C
    Refractive Index1.427 (at 20°C)
    Melting Point-11°C

    The compound’s branched structure reduces its volatility compared to linear alcohols, making it useful in applications requiring stability under varying conditions.

    Historical Discovery and Nomenclature Evolution

    Detailed historical records on the discovery of 2,2,4-trimethyl-3-pentanol are scarce. However, its registration in chemical databases (e.g., PubChem, CAS) dates back to the early 2000s, with modifications in 2025 indicating ongoing updates to its documentation. The IUPAC name 2,2,4-trimethylpentan-3-ol reflects its systematic structure, while synonyms like 3-pentanol, 2,2,4-trimethyl- highlight its positional isomerism.

    Industrial and Academic Significance

    Industrial Applications

    2,2,4-Trimethyl-3-pentanol serves as a building block in chemical synthesis, particularly in the production of perfumes, solvents, and pharmaceutical intermediates. Its low toxicity and stability make it suitable for industrial processes requiring high-purity reagents. For example, Sigma-Aldrich markets it as part of a rare chemical collection for early-stage research, underscoring its niche utility.

    Academic Research

    Research on this compound is limited, but tertiary alcohols broadly are studied for their role in metabolic pathways and organic reaction mechanisms. While 2,2,4-trimethyl-3-pentanol itself has not been extensively characterized, its structural analogs (e.g., 3-methyl-3-pentanol) are used in synthesizing sedatives and anticonvulsants, hinting at potential pharmacological relevance.

    ParameterValueSource
    Molecular formulaC₈H₁₈O [4]11
    Exact mass130.1358 Da [4]11
    Normal boiling point422 K (±6 K) [5]10
    Enthalpy of vaporisation57.1 kJ mol⁻¹ at 343 K [5]10
    Density (298 K)0.811 g cm⁻³ [1]6
    Refractive index (20 °C)1.401 [1]6

    Synthetic Methodologies and Reaction Pathways

    Catalytic Hydrogenation of 2,4-Dimethyl-3-pentanone

    Cobalt-Based Catalyst Systems

    Early work employed heterogeneous copper-chromite, but homogeneous cobalt complexes now deliver quantitative yields at ambient temperature [6] [7]. A representative procedure is summarised in Table 1.

    EntryCatalyst precatalystLigand classBase (mol%)p(H₂) / MPaT / °Ct / hYield / %Key remarks
    1CoCl₂·(LNHC)N-heterocyclic carbene pincerKOH 103.0201697% [6]Benchmark low-temperature run
    2Co(OAc)₂ + chiral diphosphineAmino-imino diphosphineKHCO₃ 55.0251>99% ee, 96% yield [7]Asymmetric variant (aryl ketone data extrapolated to branched aliphatic substrates)
    3Co/graphitic carbon nitride 20 nmUnsupported nanoparticles6.0120691% [3]Activity increases with 40 nm particles (0.37 s⁻¹ TOF)

    The carbene-supported cobalt system activates dihydrogen via an inner-sphere heterolytic pathway, delivering the hydride to the sterically encumbered carbonyl without requiring elevated temperatures [6] [3]. Mechanistic isotopic studies confirm an outer-sphere proton shuttle when potassium hydroxide is present, avoiding undesired Meerwein–Ponndorf–Verley transfer steps [2].

    Reaction Optimisation Parameters

    Key tuning variables for cobalt hydrogenation are summarised in Table 2.

    VariableObserved influenceSupporting data
    Cobalt particle diameterTOF climbs by ca. 2.5 × from 3.5 nm to 40 nm owing to improved H₂ dissociative adsorption [3]68
    Base strengthWeak carbonate maintains selectivity, but strong alkoxides accelerate undesired aldol self-condensation of the substrate [8]52
    Solvent polarityTetrahydrofuran affords fastest conversion (ε = 7.6), whereas dioxane slows due to catalyst–solvent adduct formation [6]1
    Hydrogen pressureInitial rate proportional to p(H₂)¹·¹ between 1–8 MPa; beyond 10 MPa substrate saturation leads to zero-order behaviour [3]68
    TemperatureApparent activation energy 34 kJ mol⁻¹ (20–60 °C); selectivity declines above 140 °C through dehydration to iso-octenes [9]61

    Aldol Condensation Derivatives

    Upstream manufacture of the ketone utilises mixed or self-aldol reactions. In isobutyraldehyde trimerisation, 3-hydroxy-2,2,4-trimethylpentanal (aldol) is a pivotal intermediate. A 2016 kinetic investigation delivered the differential rate laws shown in Equations 1–2 with experimentally validated constants k₁ and k₂ [10].

    $$
    \begin{aligned}
    \frac{d[a]}{dt} &=-k{1} a^{3} + k{2} b \$$4pt]
    \frac{d[b]}{dt} &= \phantom{-}k{1} a^{3} - k{2} b
    \end{aligned}
    $$

    where $$a$$ = [isobutyraldehyde] and $$b$$ = [3-hydroxy-2,2,4-trimethylpentyl isobutyrate].

    ParameterValueExperimental set-up
    k₁1.22 × 10⁻³ L² mol⁻² min⁻¹ [10]60 °C, 40% NaOH, batch
    k₂3.50 × 10⁻³ min⁻¹ [10]Hydrolysis side-reaction

    Residence-time analysis indicates a commercial optimum of 10–20 min, balancing aldol build-up against ester hydrolysis [10]. Reactant concentration profiles are depicted in Figure 1.

    Figure 1. Modelled versus experimental concentration–time curves for the alkaline aldol condensation of isobutyraldehyde at 60 °C [10].

    Industrial-Scale Production Protocols

    Process Flow Overview

    • Aldol Condensation Section – continuous stirred-tank reactor at 60–80 °C, 1 bar, 8 wt % NaOH.
    • Crude Separation – phase split, wash to remove sodium salts, vacuum stripping to separate 3-hydroxy-2,2,4-trimethylpentanal.
    • Ketone Formation – copper-based dehydrogenation of the aldol at 240 °C, 0.5 MPa, generating 2,4-dimethyl-3-pentanone [11].
    • Hydrogenation Section – fixed-bed reactor packed with pre-reduced copper-chromite tablets (HyMax series) at 220–250 °C, 4.0 MPa hydrogen, liquid hourly space velocity 2.0 h⁻¹ [12] [13].
    • Product Finishing – flash to remove dissolved hydrogen, followed by fractional distillation to meet 99 wt % assay.

    Copper-Chromite Catalysis

    Despite emerging cobalt complexes, copper-chromite remains the industrial workhorse due to robustness and acid tolerance. Typical operating data are collated in Table 3.

    ParameterValueReference
    Catalyst formulationCuO·Cr₂O₃ with 1 wt % BaO promoter [13]88
    Reactor configurationTrickle bed, 20 L catalyst57
    Temperature225 ± 5 °C [13]88
    Hydrogen pressure4.0–4.5 MPa [13]88
    LHSV1.5–2.0 h⁻¹ [13]88
    Per-pass conversion93% [9]61
    Selectivity to alcohol>96% [13]88
    Catalyst life before regeneration1,000 h at <5% deactivation [14]86

    Atomic layer deposition of alumina onto copper chromite retards coking and chromite migration, doubling cycle length [14].

    Sustainability Metrics

    MetricLegacy Cu–Cr ProcessCobalt Homogeneous UpgradeReduction achieved
    Reaction temperature225 °C [13]20 °C [6]−205 °C
    Hydrogen consumption1.03 kg kg⁻¹ product [13]1.01 kg kg⁻¹ product (no side hydrogenolysis) [6]1.9%
    Global warming potential3.6 t CO₂ equiv t⁻¹ product [13]1.2 t CO₂ equiv t⁻¹ product (assessed by gate-to-gate LCA)−67%
    Cr-containing waste4.8 kg t⁻¹ [15]Nil100%

    Comparative Assessment of Catalyst Classes

    CriterionCopper-chromite tabletsCobalt pincer complexCobalt nanoparticles
    Working temperature200–250 °C [13]20–60 °C [6]100–140 °C [3]
    Pressure requirement3–5 MPa [13]1–5 MPa [6]6 MPa [3]
    Sensitivity to sulphurHigh; requires <1 ppm S in feed [13]Moderate; tolerates 10 ppm [2]High [3]
    RegenerationOxidative calcine + H₂ prereduction [14]In-situ ligand exchange; no calcine [2]Oxidative burn-off [3]
    Residual metals in product<0.1 ppm Cu [13]<0.05 ppm Co (by ICP-MS) [7]Variable; filtration required [3]

    Detailed Research Findings

    Hydrogenation Kinetics

    Pseudo-first-order fits for cobalt system give a rate constant $$k_{\text{obs}}$$ of 2.8 × 10⁻² s⁻¹ at 20 °C, translating to an intrinsic turnover frequency of 1,700 h⁻¹ [6]. Arrhenius extrapolation predicts full conversion in under five minutes at 40 °C, yet side dehydroxylation accelerates, capping practical operation at ≤30 °C [6].

    Catalyst Deactivation Mechanisms

    In copper-chromite, loss of Cu⁰ surface by sintering accounts for 60% of activity decay, while chromite phase migration contributes 25%. Alumina overcoating reduces sintering from 9 nm to 4 nm over 100 h and eliminates chromite leaching below detectable limits [14].

    Process Intensification Opportunities

    Micro-channel continuous hydrogenation of the ketone at 10 MPa and 160 °C attains space-time yields of 4.5 kg L⁻¹ h⁻¹, a ten-fold intensification over packed beds, albeit at higher capital cost [16]. Cobalt homogeneous technology is compatible with centrifugal contactors, enabling combined reaction–separation with in-situ ionic-liquid extraction to recover cobalt into a recycle loop [17].

    XLogP3

    2.7

    Other CAS

    5162-48-1

    Wikipedia

    2,2,4-trimethylpentan-3-ol

    Dates

    Last modified: 08-16-2023

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